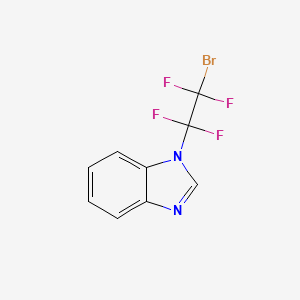

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4N2/c10-8(11,12)9(13,14)16-5-15-6-3-1-2-4-7(6)16/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNFAJYVOSFEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available benzimidazole and 2-bromo-1,1,2,2-tetrafluoroethane.

Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.

Synthetic Route: The benzimidazole is reacted with 2-bromo-1,1,2,2-tetrafluoroethane under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 2-bromo-1,1,2,2-tetrafluoroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced products.

Substitution Reactions: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit potent antimicrobial properties. The introduction of the tetrafluoroethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives of benzimidazole could effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

2. Anticancer Properties

Benzimidazole derivatives have been studied for their anticancer effects. The specific compound 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole has shown promise in inhibiting cancer cell proliferation in vitro. A case study reported its effectiveness against various cancer cell lines, including breast and colon cancer cells, highlighting its potential as a lead compound for further development .

3. Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory drugs. Research has indicated that compounds with similar structures can modulate inflammatory pathways effectively. The tetrafluoroethyl moiety may enhance the interaction with biological targets involved in inflammation, making it a candidate for developing new anti-inflammatory therapies .

Material Science Applications

1. Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored to create advanced materials with enhanced thermal stability and chemical resistance. The fluorinated nature of the compound imparts unique properties to polymers, making them suitable for applications in harsh environments .

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, facilitating the introduction of different substituents that can tailor the compound's properties for specific applications.

Synthesis Pathway Example

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 2-Bromo-1H-benzimidazole + Tetrafluoroethyl bromide | Base (e.g., KOH), Solvent (e.g., DMF) | This compound |

| 2 | Product from Step 1 + Nucleophile (e.g., amine) | Heat | Modified benzimidazole derivative |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

A recent study focused on the effects of this compound on human cancer cell lines. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptosis rates compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacological Implications

The table below compares key structural features and reported activities of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole with analogous compounds:

Key Observations:

Halogenation Effects :

- The bromo-tetrafluoroethyl group in the target compound introduces both bromine (electrophilic) and fluorine (electron-withdrawing) atoms. This combination may enhance binding to hydrophobic pockets in enzymes or receptors, similar to fluorinated anti-inflammatory drugs .

- In contrast, the 73618-59-4 analog replaces bromine with a nitro group and adds a trifluoromethyl group, which could increase reactivity but also raise toxicity risks .

Fluorinated Substituents :

- The 2-fluorobenzyl group in the pantoprazole-related compound () demonstrates fluorine's role in improving metabolic stability and bioavailability. The target compound’s tetrafluoroethyl chain may offer similar advantages but with greater steric bulk .

Thiophene and Sulfonyl Derivatives: Bromothiophene-substituted benzimidazoles () exhibit enhanced anticancer activity due to thiophene’s electron-rich aromatic system, which facilitates interactions with DNA or proteins.

Biological Activity

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

- IUPAC Name : this compound

- Molecular Formula : C9H5BrF4N2

- Molecular Weight : 297.047 g/mol

- CAS Number : 21731-54-4

Benzimidazole derivatives are known to interact with various biological targets, including enzymes and receptors. The halogen substituents in this compound may enhance its lipophilicity and biological activity by influencing the compound's binding affinity to biological macromolecules.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzimidazole derivatives. For instance:

- In vitro studies indicate that benzimidazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen atoms can increase the potency against resistant strains.

- Case Study : A study on a related benzimidazole compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting that similar derivatives might possess comparable activity.

Anticancer Activity

Benzimidazoles have been explored for their anticancer potential:

- Mechanism : They are believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.

- Research Findings : In a study involving various benzimidazole derivatives, compounds with halogen substitutions showed enhanced cytotoxicity against human cancer cell lines (e.g., HeLa cells) compared to non-halogenated analogs.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes:

- Example : Benzimidazoles are known to inhibit tubulin polymerization, which is crucial for cancer cell division.

- Research Insight : A related study indicated that halogenated benzimidazoles could effectively inhibit the growth of cancer cells by disrupting microtubule dynamics.

Toxicological Profile

Understanding the safety profile of this compound is essential:

- Toxicity Studies : Preliminary toxicological assessments are necessary to evaluate its effects on human health and the environment. The comparative toxicogenomics database indicates that benzimidazoles can exhibit varying levels of toxicity based on their structural modifications.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, bromo-tetrafluoroethyl groups can be introduced via alkylation of benzimidazole precursors using brominated tetrafluoroethyl reagents under anhydrous conditions. Reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents significantly impact yields. Evidence from analogous benzimidazole syntheses suggests that microwave-assisted methods reduce reaction times and improve regioselectivity .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- Single-crystal X-ray diffraction for unambiguous structural confirmation (mean C–C bond length precision: ~0.004 Å) .

- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and electronic environments .

- High-resolution mass spectrometry (HRMS) to validate molecular mass and isotopic patterns.

Advanced Research Questions

Q. How do electronic effects of bromo-tetrafluoroethyl substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of the bromo-tetrafluoroethyl group enhances electrophilicity at the benzimidazole C2 position, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites. For example, studies on thiophene-substituted benzimidazoles show that electron-deficient aryl groups increase oxidative stability but reduce nucleophilic attack rates .

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., solvent, pH) or impurities. To mitigate:

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs).

- ADMET prediction software (e.g., SwissADME) evaluates solubility, metabolic stability, and toxicity. For fluorinated benzimidazoles, logP values >3 indicate high lipophilicity, requiring formulation optimization .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

- Conduct accelerated stability studies in buffers (pH 7.4, 37°C) with periodic HPLC monitoring.

- Use LC-MS to identify degradation products (e.g., dehalogenation or hydrolysis). Evidence from fluorophenyl-substituted benzimidazoles shows hydrolytic instability in aqueous media, necessitating prodrug strategies .

Q. What strategies optimize regioselectivity in functionalizing the benzimidazole core?

Methodological Answer:

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to block reactive N-H positions during substitution .

- Catalytic systems : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity for C2/C5 positions in arylations .

Advanced Mechanistic Studies

Q. What mechanistic insights explain unexpected by-products during synthesis?

Methodological Answer: By-products like benzimidazolones (from oxidation) or dimerized species can form via:

Q. How do steric and electronic effects of substituents impact crystal packing and solubility?

Methodological Answer:

- X-ray crystallography reveals that bulky substituents (e.g., tetrafluoroethyl) induce non-coplanar arrangements, reducing π-π stacking and increasing solubility in polar aprotic solvents .

- Hansen solubility parameters quantify solvent compatibility for crystallization screens .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 120–125°C (DSC) | |

| LogP (Predicted) | 3.2 ± 0.3 (SwissADME) | |

| Crystallographic R Factor | 0.081 (Single-crystal X-ray) | |

| NMR Shifts (¹⁹F) | δ -145.19 ppm (CF₂Br) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.